molecular formula C5H6BF4N B8347671 Pyridinium tetrafluoroborate CAS No. 505-07-7

Pyridinium tetrafluoroborate

Cat. No.: B8347671
CAS No.: 505-07-7
M. Wt: 166.91 g/mol
InChI Key: XQWGWUVFHYKJNZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium tetrafluoroborate is a useful research compound. Its molecular formula is C5H6BF4N and its molecular weight is 166.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

505-07-7

Molecular Formula

C5H6BF4N

Molecular Weight

166.91 g/mol

IUPAC Name

pyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C5H5N.BF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;/q;-1/p+1

InChI Key

XQWGWUVFHYKJNZ-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=[NH+]C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tetrafluoroboric acid (250 ml, 2.00 mol) was added to cool (0° C.) pyridine (157.7 ml, 1.95 mol) within 25 min obtaining a colorless precipitate. After the acid was completely added the mixture was further stirred for 30 min at the same temperature. Then the reaction mixture was filtered. The residue was washed twice with cold ethanol and dried 12 h at high vacuum to yield 201.9 g (60%) pyridinium tetrafluoroborate as colorless crystals.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
157.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(methylamino)-2,2-dimethoxyethane (132.6 g; 1.11 mol) and pyridine (94.5 ml; 1.17 mol) in THF (1.3 ) was brought to 0°-5° C. with an ice-bath and nitrosonium tetrafluoroborate (139.5 g; 1.19 mol) was added in portions over 35 minutes. Fuming was observed and the temperature of the reaction mixture was kept below 20° C. throughout the addition. After stirring an additional 20 minutes, the white solid which had formed (pyridinium tetrafluoroborate) was filtered and CH2Cl2 and H2O were added. The organic phase was washed a second time with H2O, dried (anhyd. Na2CO3) and concentrated in vacuo at 40° C. to yield an amber oil. This oil was distilled at vacuum pump pressure (2-4 mm Hg) to yield Compound (XXVII-A), N-Methyl-N-(2,2-dimethoxyethyl)nitrosoamine (73.0 g; 44%) as a yellow liquid: bp 75°-85° C. Both TLC and NMR indicated a mixture of Z and E isomers.
Quantity
132.6 g
Type
reactant
Reaction Step One
Quantity
94.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
139.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.